molecular formula C43H32O20 B8070056 Theaflavin 3

Theaflavin 3

Cat. No.: B8070056
M. Wt: 868.7 g/mol
InChI Key: ZEASWHWETFMWCV-ISBUVJFSSA-N
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Description

. It belongs to the class of theaflavins, which are formed during the enzymatic oxidation of catechins in tea leaves. Theaflavin 3 is known for its potent antioxidant, anti-inflammatory, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Theaflavin 3 can be synthesized through the enzymatic oxidation of catechins using polyphenol oxidase (PPO) and peroxidase enzymes. The reaction typically involves the condensation of flavan-3-ols in the presence of these enzymes under controlled conditions.

Industrial Production Methods: In industrial settings, this compound is produced by extracting tea leaves and subjecting them to controlled enzymatic oxidation. The process involves the use of tea polyphenols as substrates and optimizing conditions such as temperature, pH, and enzyme concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Theaflavin 3 undergoes various chemical reactions, including oxidation, reduction, and polymerization. These reactions are crucial in its formation and functional properties.

Common Reagents and Conditions:

  • Oxidation: Catalyzed by polyphenol oxidase and peroxidase enzymes.

  • Reduction: Typically involves the use of reducing agents such as sodium borohydride.

  • Polymerization: Occurs under specific conditions of temperature and pH.

Major Products Formed:

  • Theaflavin Monomers: Theaflavin 1, theaflavin 2A, and theaflavin 2B.

  • Polymeric Theaflavins: Larger polymeric structures formed through polymerization reactions.

Scientific Research Applications

Theaflavin 3 has a wide range of applications in scientific research, including:

  • Chemistry: Used as a natural antioxidant in various chemical processes.

  • Biology: Studied for its effects on cellular processes and potential therapeutic applications.

  • Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.

  • Industry: Utilized in the food and beverage industry for its health benefits and as a natural preservative.

Mechanism of Action

Theaflavin 3 exerts its effects through multiple mechanisms:

  • Antioxidant Activity: Neutralizes free radicals and prevents oxidative stress.

  • Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.

  • Antiviral Properties: Interferes with viral entry and replication processes.

  • Molecular Targets: Binds to specific receptors and enzymes involved in inflammatory and oxidative pathways.

Comparison with Similar Compounds

Theaflavin 3 is compared with other similar compounds such as:

  • Epigallocatechin Gallate (EGCG): Another polyphenol found in green tea with strong antioxidant properties.

  • Theaflavin Monomers: Theaflavin 1, theaflavin 2A, and theaflavin 2B, which are structurally similar but less complex.

  • Thearubigins: Another class of polyphenols found in black tea, known for their antioxidant and anti-inflammatory properties.

This compound stands out due to its unique structure and potent biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEASWHWETFMWCV-ISBUVJFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H32O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30462-35-2
Record name Theaflavin 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30462-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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